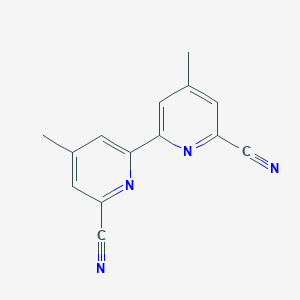
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine', commonly known as DCB, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. DCB is a highly conjugated molecule that possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields.
Mécanisme D'action
DCB acts as an electron acceptor due to its highly conjugated structure. It can accept electrons from other molecules, leading to the formation of radical cations. These radical cations can further react with other molecules, leading to the formation of new compounds.
Effets Biochimiques Et Physiologiques
DCB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal properties. DCB has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
DCB possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It also possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields. However, DCB is a toxic compound that requires proper handling and disposal.
Orientations Futures
DCB has several potential future directions. It can be employed as a building block in the synthesis of new organic compounds with unique properties. DCB can also be used as a catalyst in various chemical reactions, leading to the development of new synthetic methodologies. Further studies are required to explore the biochemical and physiological effects of DCB and its potential applications in medicine.
Méthodes De Synthèse
DCB can be synthesized through different methods, including the reaction of 4,4'-dimethyl-2,2'-bipyridine with cyanogen bromide or the reaction of 4,4'-dimethyl-2,2'-bipyridine with nitromethane followed by the reduction of the nitro group to an amino group. The latter method is more commonly used due to its simplicity and high yield.
Applications De Recherche Scientifique
DCB has been widely used in scientific research due to its unique properties. It has been employed as a building block in the synthesis of various organic compounds, including conducting polymers, organic semiconductors, and dyes. DCB has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
Propriétés
Numéro CAS |
143578-41-0 |
|---|---|
Nom du produit |
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine |
Formule moléculaire |
C14H10N4 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
6-(6-cyano-4-methylpyridin-2-yl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10N4/c1-9-3-11(7-15)17-13(5-9)14-6-10(2)4-12(8-16)18-14/h3-6H,1-2H3 |
Clé InChI |
CUVQMRAQEXFPQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
SMILES canonique |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
Synonymes |
6,6'-DICYANO-4,4'-DIMETHYL-2,2'-BIPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



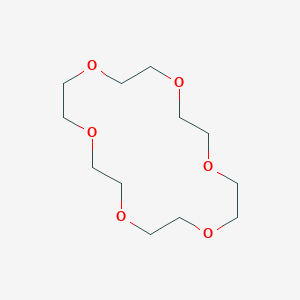
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
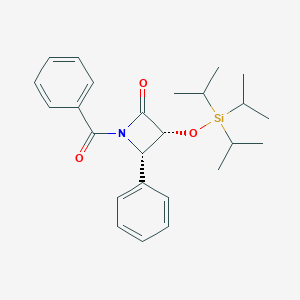
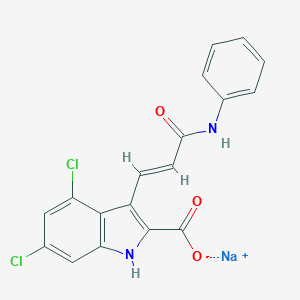
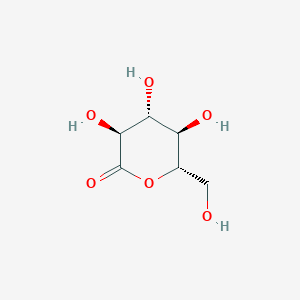
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
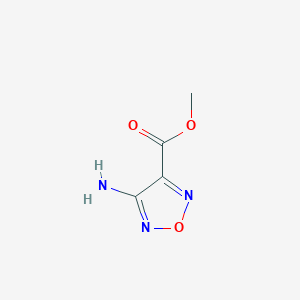
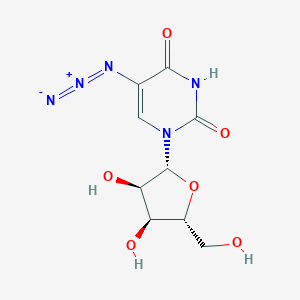
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
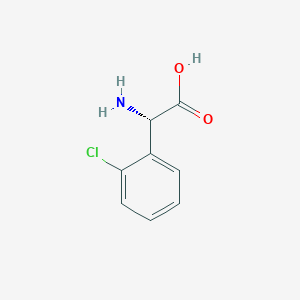

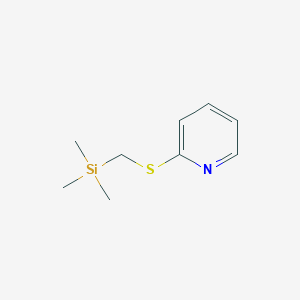
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
